7-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
7-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a versatile compound extensively used in scientific research due to its unique properties. This compound finds applications in various fields including drug discovery, material science, and catalysis, owing to its diverse reactivity and potential for forming complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzyl chloride with 7-methyl-2-thioxo-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential in biological studies, including as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in material science for the development of new materials with unique properties and in catalysis for various chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2-thioxo-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one: This compound is structurally similar but contains a thioxo group instead of a methylsulfanyl group.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Uniqueness
7-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-4-3-5-13(8-11)10-21-15-17-14-7-6-12(2)9-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOLBVRBACQSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)N3C=C(C=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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